molecular formula C20H29N3O B2880162 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 95939-10-9

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B2880162
CAS No.: 95939-10-9
M. Wt: 327.472
InChI Key: REWBCBYJTJKXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one involves multiple steps, starting with the preparation of the triazaspirodecane core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions. The benzyl and cyclohexyl groups are then introduced through subsequent substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification processes such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure and the presence of both benzyl and cyclohexyl groups. This combination of features imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

8-benzyl-1-cyclohexyl-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O/c24-19-20(23(16-21-19)18-9-5-2-6-10-18)11-13-22(14-12-20)15-17-7-3-1-4-8-17/h1,3-4,7-8,18H,2,5-6,9-16H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWBCBYJTJKXOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CNC(=O)C23CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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